Wnk-IN-11 -

Wnk-IN-11

Catalog Number: EVT-285575
CAS Number:
Molecular Formula: C21H21Cl2N5OS
Molecular Weight: 462.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Wnk-IN-11 is a potent and selective inhibitor of With-No-Lysine Kinase 1 (WNK1), a serine/threonine kinase implicated in various physiological processes, including cell volume regulation, ion transport, and blood pressure control [, , , ]. Unlike other WNK kinases, WNK1 possesses a unique catalytic lysine residue, crucial for its chloride-sensing properties and subsequent downstream signaling []. Wnk-IN-11 is primarily employed as a research tool to investigate the specific roles and mechanisms of WNK1 in cellular and organismal physiology.

Future Directions
  • WNK Isoform Specificity: Investigating the specificity of Wnk-IN-11 towards different WNK isoforms is crucial, as WNKs exhibit diverse functions across various tissues and organisms [, , ].

WNK463

Compound Description: WNK463 is a potent and selective inhibitor of With-No-Lysine (WNK) kinases, specifically targeting both WNK1 and WNK4 [, , , ]. It exhibits efficacy in inhibiting WNK kinase activity in both in vitro and in vivo studies. WNK463 has been demonstrated to effectively reduce TRPV4-dependent Ca2+ influx in collecting duct cells and abolish the stimulatory effect of aldosterone on TRPV4 [, ].

Relevance: WNK463 is considered structurally related to Wnk-IN-11 because both compounds demonstrate inhibitory activity against WNK kinases. While the specific structural similarities between them are not explicitly described in the provided papers, their shared ability to inhibit WNK kinases suggests they likely share key structural features that allow them to interact with and block the kinase active site. Wnk-IN-11 exhibits selectivity for WNK1, whereas WNK463 inhibits both WNK1 and WNK4, indicating potential subtle structural differences that contribute to their distinct selectivity profiles [, , ].

PP1

Compound Description: PP1 (1-(1,1-Dimethylethyl)-3-(4-methylphenyl)-1H-2-pyrrolidinone) is a potent Src family kinase inhibitor, specifically targeting Src, Lck, and Hck. Interestingly, it also exhibits inhibitory activity against WNK1 kinase []. PP1 acts as a pure ATP-competitive inhibitor of WNK1, competing for the ATP-binding site of the kinase [].

Relevance: Although structurally dissimilar to Wnk-IN-11, PP1 is considered related because it demonstrates inhibitory activity against WNK1 kinase, suggesting it may interact with similar binding sites or regions within the kinase domain as Wnk-IN-11 []. Notably, the identification of PP1 as a WNK1 inhibitor stemmed from a compound library screen, indicating a potential for identifying structurally diverse compounds that can target WNK kinases []. This highlights the possibility of exploring different chemical scaffolds for developing novel WNK inhibitors.

Source

WNK-IN-11 was developed as part of ongoing research into the modulation of WNK kinase activity. Its effectiveness has been demonstrated in various preclinical studies, particularly in the context of natural killer (NK) cell function and cancer cell interactions .

Classification

WNK-IN-11 falls under the category of pharmacological inhibitors, specifically targeting the WNK kinase family. It is classified as a small molecule compound designed to disrupt the kinase's activity, thereby influencing downstream signaling pathways associated with cellular ion transport and volume regulation.

Synthesis Analysis

Methods

The synthesis of WNK-IN-11 involves several organic chemistry techniques, typically beginning with commercially available starting materials. The synthesis pathway often includes:

  1. Formation of key intermediates: This may involve reactions such as alkylation or acylation to build the core structure.
  2. Functional group modifications: Various functional groups are introduced or modified through standard organic reactions like reduction, oxidation, or substitution.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity for biological testing.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of WNK-IN-11 features a core scaffold that interacts with the ATP-binding site of WNK kinases. While exact structural data may vary, it generally includes:

  • A central aromatic ring system
  • Various substituents that enhance selectivity towards WNK kinases
  • Functional groups that may facilitate hydrogen bonding and hydrophobic interactions with the target enzyme

Data

Crystallographic studies or NMR data may be utilized to elucidate the three-dimensional conformation of WNK-IN-11 when bound to its target. Such studies help confirm its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

WNK-IN-11 primarily acts through competitive inhibition of WNK kinases by mimicking ATP, thus preventing substrate phosphorylation. The following reactions are relevant:

  1. Competitive inhibition: WNK-IN-11 binds to the ATP-binding site of the kinase, blocking access for ATP.
  2. Impact on downstream signaling: Inhibition leads to decreased phosphorylation of downstream targets involved in ion transport regulation.

Technical Details

The kinetics of inhibition can be analyzed using enzyme assays where varying concentrations of WNK-IN-11 are tested against a constant concentration of kinase substrate. This data can provide insights into the inhibitor's potency (IC50 values) and mechanism (competitive vs non-competitive).

Mechanism of Action

Process

WNK-IN-11 inhibits WNK kinases by binding to their active site, leading to a decrease in kinase activity. This inhibition affects several cellular processes:

  1. Ion transport modulation: By inhibiting WNK kinases, WNK-IN-11 alters the activity of sodium-potassium-chloride cotransporters (NKCCs) and other related channels.
  2. Cell volume regulation: The compound plays a role in cellular responses to osmotic stress by modulating signaling pathways that control cell swelling and shrinkage.

Data

Studies have shown that treatment with WNK-IN-11 results in reduced NK cell motility and cytolytic activity against target cells, indicating its potential impact on immune responses .

Physical and Chemical Properties Analysis

Physical Properties

WNK-IN-11 is typically characterized by:

  • Molecular weight: Specific weight data would depend on the precise molecular formula but is generally within a range suitable for small molecule drugs.
  • Solubility: Solubility profiles are essential for drug formulation; preliminary studies may indicate moderate solubility in aqueous solutions.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as a therapeutic agent.
  • pKa values: These values help predict the ionization state at physiological pH, influencing absorption and distribution.

Relevant analyses often include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination.

Applications

Scientific Uses

WNK-IN-11 has significant implications in various fields:

  1. Cancer research: Its ability to inhibit WNK kinases can affect cancer cell proliferation and survival, making it a candidate for further development as an anticancer agent.
  2. Immunology: Studies indicate that it can modulate NK cell function, suggesting potential applications in enhancing immune responses against tumors or infections.
  3. Hypertension treatment: Given its role in ion transport regulation, it may also serve as a therapeutic option for managing blood pressure disorders.
Introduction to WNK Kinases and WNK-IN-11

Biochemical Context of WNK Kinases in Cellular Homeostasis

Structural Features of WNK Kinases (WNK1–4)

WNK kinases (With-No-Lysine [K]) comprise a unique branch of the human kinome characterized by an atypical placement of the catalytic lysine residue in subdomain I instead of subdomain II of the kinase domain. This structural deviation confers distinct regulatory properties and substrate recognition capabilities. Mammals express four WNK isoforms (WNK1–4) sharing ~85% homology within their kinase domains but differing significantly in their N- and C-terminal regions. These terminal domains contain coiled-coil motifs, autoinhibitory sequences, and sites for protein-protein interactions that modulate subcellular localization, activity, and substrate specificity. For example, WNK1 exists in two major isoforms: a full-length ubiquitously expressed variant and a kidney-specific truncated form (KS-WNK1) lacking the kinase domain, which fine-tunes ion transport in renal tubules [1] [5] [7].

Table 1: Structural and Functional Features of Mammalian WNK Kinases

IsoformGene LocusPrimary Tissue ExpressionKey Structural DomainsUnique Features
WNK112p13.33UbiquitousKinase domain, autoinhibitory domain, coiled-coil motifsGenerates KS-WNK1 splice variant; regulates cell volume and proliferation
WNK29q22.31Brain, kidney, colonSimilar to WNK1Putative tumor suppressor; frequently silenced in cancers
WNK3Xp11.22Ubiquitous (neural enriched)Extended C-terminal domainModulates multiple cation-chloride cotransporters (CCCs)
WNK417q21.2Kidney, distal nephronAcidic motif, coiled-coil domainsLocalizes to tight junctions; regulates paracellular ion flux

Role in Ion Transport Regulation and Osmotic Stress Response

WNK kinases function as central regulators of cellular ion homeostasis and osmotic stress responses. They achieve this primarily through phosphorylation and activation of their downstream effector kinases, SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Activated SPAK/OSR1 phosphorylate solute carrier family 12 (SLC12) transporters, including the Na⁺-K⁺-2Cl⁻ cotransporters (NKCC1/2) and K⁺-Cl⁻ cotransporters (KCC1-4). Under hypertonic conditions, WNKs activate NKCCs to promote ion influx and regulatory volume increase, while inhibiting KCCs to prevent ion efflux. Conversely, hypotonic stress suppresses WNK activity, reducing NKCC-mediated influx and enhancing KCC-mediated efflux. This dynamic regulation maintains cell volume stability and electrolyte balance across tissues. The WNK-SPAK/OSR1 axis is particularly critical in renal tubules for sodium, potassium, and chloride reabsorption, directly influencing blood pressure regulation [1] [3] [5].

Pathophysiological Relevance of WNK Signaling in Disease

WNK Dysregulation in Hypertension and Cancer

Dysregulation of WNK kinases underpins several pathological conditions, most notably hypertension and cancer:

  • Hypertension: Gain-of-function mutations in WNK1 (intronic deletions causing overexpression) or WNK4 (missense mutations disrupting degradation) cause Familial Hyperkalemic Hypertension (FHHt, Gordon’s syndrome). This disorder is characterized by salt-sensitive hypertension, hyperkalemia, and metabolic acidosis due to hyperactivation of the renal Na⁺-Cl⁻ cotransporter (NCC) and impaired K⁺ excretion [5].
  • Cancer: Aberrant WNK expression is observed in multiple malignancies. WNK1 is frequently overexpressed in hepatocellular carcinoma (HCC), colorectal cancer, and breast cancer, correlating with poor prognosis, advanced stage, and metastasis. Mechanistically, WNK1 promotes tumor progression via:
  • Activation of TRPC6-Ca²⁺-NFAT signaling, driving proliferation and migration in renal carcinoma [1].
  • Phosphorylation of Akt (S473) and c-Myc (S62), enhancing PI3K pathway signaling and epithelial-mesenchymal transition (EMT) [9].
  • Regulation of volume-sensitive chloride channels (e.g., ClC3) facilitating cell shrinkage during invasion [1].Conversely, WNK2 acts as a tumor suppressor in gliomas and is often epigenetically silenced [1] [9].

WNK-SPAK/OSR1 Axis as a Therapeutic Target

The central role of the WNK-SPAK/OSR1 pathway in disease pathogenesis makes it an attractive therapeutic node. In hypertension, inhibiting this axis mimics thiazide diuretics (NCC inhibitors) but with potentially broader effects on electrolyte balance. In cancer, targeting WNK signaling disrupts tumor-promoting processes:

  • WNK1 sustains NKCC1 activity in gliomas, counteracting temozolomide-induced apoptotic volume decrease (AVD) and conferring chemoresistance [1].
  • SPAK promotes tumor cell migration and invasion in osteosarcoma by enhancing Smad2/3 phosphorylation downstream of TGF-β [9].
  • WNK inhibition reduces angiogenesis by suppressing VEGF signaling and endothelial cell migration [1] [9].Thus, targeted disruption of this axis offers a strategy to modulate both ion transport and oncogenic signaling networks [1] [3] [9].

Rationale for Targeting WNK Kinases with Small-Molecule Inhibitors

The development of selective WNK inhibitors like WNK-IN-11 stems from several key pharmacological and biochemical rationales:

  • Allosteric Inhibition: WNK-IN-11 binds outside the highly conserved ATP-binding pocket, exploiting unique structural features of WNK kinases. This enables ATP-noncompetitive inhibition (IC₅₀ = 4 nM for WNK1) and reduces off-target effects common with ATP-competitive kinase inhibitors [4] [6] [10].
  • High Selectivity: Profiling against 440 human kinases revealed exceptional selectivity for WNK isoforms. At 10 µM (2,500-fold above IC₅₀), significant inhibition was observed only for BTK and FER kinase—neither implicated in blood pressure or cancer pathways relevant to WNK therapeutics [4] [6] [10].
  • Dual Therapeutic Applicability: WNK-IN-11 modulates pathophysiological processes in both hypertension and cancer:
  • In hypertension models: Induces dose-dependent diuresis, natriuresis, and kaliuresis; reduces systolic blood pressure [8].
  • In cancer models: Disrupts WNK1-dependent TRPC6 activation, NFAT signaling, and cell volume regulation, impairing tumor growth and metastasis [1] [9].
  • Overcoming Chemoresistance: By targeting NKCC1-mediated cell volume maintenance in gliomas, WNK inhibitors like WNK-IN-11 could sensitize tumors to conventional chemotherapeutics [1].

Table 2: Selectivity and Biochemical Profile of WNK-IN-11

PropertyValue/CharacteristicSignificance
Target IC₅₀ (WNK1)4 nMHigh potency for primary target
Inhibition ModeATP-noncompetitive, allostericAvoids ATP-pocket competition; enhanced selectivity
Selectivity (440 kinases)>2500-fold vs. WNK1 IC₅₀Off-target inhibition only at BTK and FER
Aqueous Solubility150 mg/mL in DMSOFacilitates in vitro assay formulation
Microsomal StabilityModerate clearanceInforms need for structural optimization
Cellular ActivityIC₅₀ <2 µM (OSR1 phosphorylation)Confirms target engagement in physiological context

The structural and mechanistic uniqueness of WNK kinases, combined with the druggability demonstrated by WNK-IN-11, validates this kinase family as a promising target for diseases rooted in ion dysregulation and aberrant cellular signaling [4] [6] [10].

Properties

Product Name

Wnk-IN-11

IUPAC Name

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone

Molecular Formula

C21H21Cl2N5OS

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)

InChI Key

MVXAYIXYYOVALX-UHFFFAOYSA-N

SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

WNK-IN-11; WNK IN 11; WNKIN11; WNK inhibitor 11; WNK inhibitor-11;

Canonical SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.